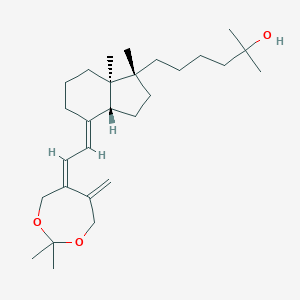

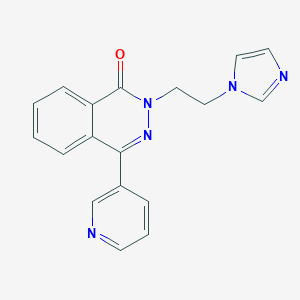

Hddd-25-OH-D3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

25-hydroxyvitamin D3, also known as calcifediol, is a prehormone produced in the liver by the enzyme cholecalciferol (Vitamin D3). It is converted to the active hormone calcitriol in the kidneys . It’s used as a biomarker to measure Vitamin D status .

Synthesis Analysis

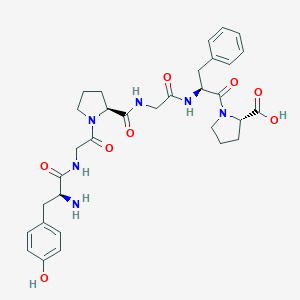

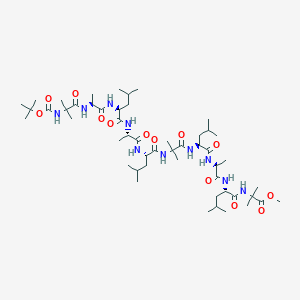

The synthesis of 25-hydroxyvitamin D3 involves the conversion of Vitamin D3 to 25-hydroxyvitamin D3 using a molybdenum-dependent steroid C25 dehydrogenase . This enzyme uses water as a highly selective Vitamin D3 hydroxylating agent and is independent of an electron donor system .Molecular Structure Analysis

The molecular structure of 25-hydroxyvitamin D3 is analyzed using techniques like liquid chromatography coupled to high-resolution Orbitrap mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving 25-hydroxyvitamin D3 are complex. It involves the conversion of Vitamin D3 to 25-hydroxyvitamin D3, which is then converted to the active form, 1,25-dihydroxyvitamin D3 . These reactions are facilitated by enzymes in the liver and kidneys .Physical And Chemical Properties Analysis

The physical and chemical properties of 25-hydroxyvitamin D3 are typically analyzed using liquid chromatography (LC) coupled to mass spectrometry (MS) . The assay gives excellent separation of epi-25(OH)D3, and 25(OH)D2 from 25(OH)D3 .Safety And Hazards

Lower serum 25(OH)D3 concentration was associated with an increased risk of all-cause mortality among individuals with hypertension . Vitamin D supplementation had a strong and significantly positive correlation with reduced all-cause and CVD mortality among hypertensive individuals without diabetes or CVD .

Orientations Futures

Propriétés

IUPAC Name |

6-[(1R,3aR,4E,7aR)-4-[(2E)-2-(2,2-dimethyl-6-methylidene-1,3-dioxepan-5-ylidene)ethylidene]-1,7a-dimethyl-2,3,3a,5,6,7-hexahydroinden-1-yl]-2-methylhexan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O3/c1-21-19-30-26(4,5)31-20-23(21)13-12-22-11-10-17-28(7)24(22)14-18-27(28,6)16-9-8-15-25(2,3)29/h12-13,24,29H,1,8-11,14-20H2,2-7H3/b22-12+,23-13-/t24-,27-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBOEJJEWXJYPB-OWFFPJJDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(=C)C(=CC=C2CCCC3(C2CCC3(C)CCCCC(C)(C)O)C)CO1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@H]\2[C@]1(CCC/C2=C\C=C/3\COC(OCC3=C)(C)C)C)CCCCC(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(1R,3aR,4E,7aR)-4-[(2E)-2-(2,2-dimethyl-6-methylidene-1,3-dioxepan-5-ylidene)ethylidene]-1,7a-dimethyl-2,3,3a,5,6,7-hexahydroinden-1-yl]-2-methylhexan-2-ol | |

CAS RN |

135821-90-8 |

Source

|

| Record name | A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135821908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)